

# Comparative Analysis of AC710 Mesylate Kinase Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinase selectivity profile of **AC710 mesylate**, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This document is intended to serve as a valuable resource for researchers and drug development professionals by offering a side-by-side comparison with another relevant kinase inhibitor, PLX3397 (Pexidartinib), supported by available experimental data.

## Executive Summary

**AC710 mesylate** is a highly selective kinase inhibitor with potent activity against the PDGFR family, which includes PDGFR $\alpha$ , PDGFR $\beta$ , Colony-Stimulating Factor 1 Receptor (CSF1R), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3)[1]. Its high selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. This guide presents a quantitative comparison of AC710's binding affinities with the inhibitory concentrations of PLX3397, a known inhibitor of CSF1R and c-Kit. Furthermore, it details the experimental methodology used to determine kinase selectivity and provides a visual representation of the targeted signaling pathway.

## Quantitative Kinase Selectivity Data

The following table summarizes the available quantitative data for **AC710 mesylate** and PLX3397, focusing on their activity against key kinase targets. AC710's potency is presented as dissociation constants ( $K_d$ ), which represent the concentration of the inhibitor required to

bind to half of the target kinase population. PLX3397's potency is shown as IC50 values, indicating the concentration needed to inhibit 50% of the kinase's activity. Lower values for both Kd and IC50 signify higher potency.

Target Kinase	AC710 Mesylate (Kd in nM)	PLX3397 (Pexidartinib) (IC50 in nM)
PDGFR $\alpha$	1.3	-
PDGFR $\beta$	1.0	-
CSF1R (c-Fms)	1.57	20[2][3]
c-Kit	1.0	10[2][3]
FLT3	0.6	160[3]
KDR (VEGFR2)	-	160[4]
FLT1 (VEGFR1)	-	350[4]
NTRK3 (TRKC)	-	890[4]

Note: A comprehensive screen of AC710 against a panel of 386 unique kinases demonstrated its high global selectivity, with a very low S(10) score, indicating it is more than 30-fold selective for the PDGFR family over other kinases[5]. The full dataset from this broad-panel screen is not publicly available. PLX3397 also exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases[2].

## Experimental Protocols

The kinase selectivity of **AC710 mesylate** was determined using the KINOMEScan™ platform, a proprietary active site-directed competition binding assay. This methodology provides a quantitative measure of inhibitor-kinase interactions.

### KINOMEScan™ Assay Principle:

The KINOMEScan™ assay is an ATP-independent method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The assay involves three main components: a DNA-tagged kinase, the immobilized

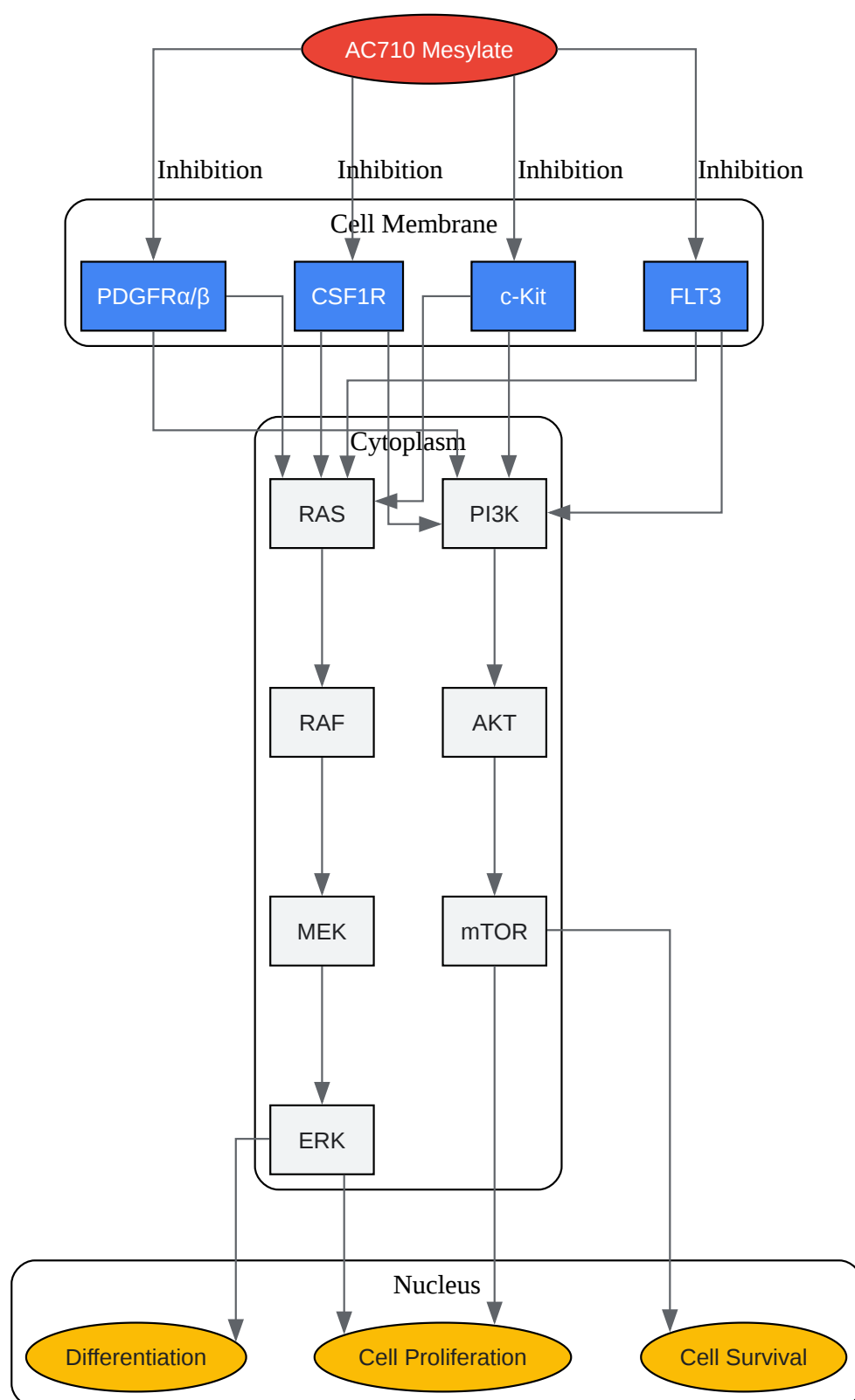
ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

#### Detailed Steps:

- **Kinase Preparation:** A large panel of human kinases is expressed as fusions with a unique DNA tag.
- **Ligand Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (**AC710 mesylate**) at a single concentration or across a range of concentrations.
- **Quantification:** After reaching equilibrium, the solid support is washed to remove unbound kinase. The amount of kinase bound to the support is then quantified by qPCR of the DNA tag.
- **Data Analysis:** The results are reported as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the test compound and the kinase. For K<sub>d</sub> determination, the assay is performed with a range of compound concentrations, and the data are fitted to a binding curve.

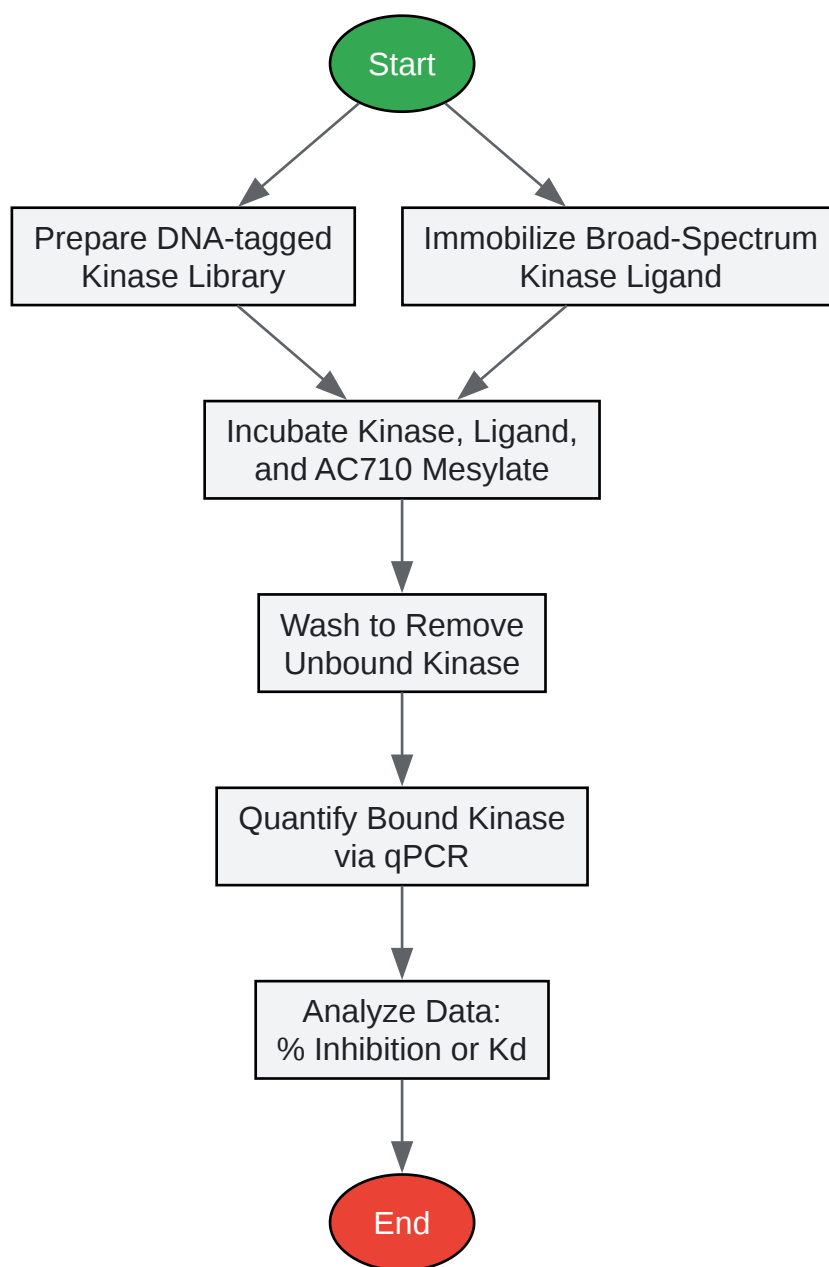
## Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for determining kinase selectivity.



[Click to download full resolution via product page](#)

Caption: PDGFR Family Signaling Pathway Inhibition by **AC710 Mesylate**.



[Click to download full resolution via product page](#)

Caption: KINOMEscan™ Experimental Workflow.

#### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of AC710, a Globally Selective Inhibitor of Platelet-Derived Growth Factor Receptor-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of AC710 Mesylate Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505934#comparative-analysis-of-ac710-mesylate-kinase-selectivity]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)